molecular formula C18H19NO B12587754 N-[2-(Pent-3-en-2-yl)phenyl]benzamide CAS No. 649558-92-9

N-[2-(Pent-3-en-2-yl)phenyl]benzamide

Cat. No.: B12587754
CAS No.: 649558-92-9
M. Wt: 265.3 g/mol
InChI Key: ICYWJDOQLXYYNP-UHFFFAOYSA-N
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Description

N-[2-(Pent-3-en-2-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Pent-3-en-2-yl)phenyl]benzamide typically involves the reaction of 2-(Pent-3-en-2-yl)aniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to 40°C
  • Reaction Time: 2-4 hours

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-[2-(Pent-3-en-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Halogenated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive benzamides.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(Pent-3-en-2-yl)phenyl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

    N-Phenylbenzamide: Lacks the pent-3-en-2-yl group, making it less hydrophobic and potentially less bioactive.

    N-(4-(quinazolin-2-yl)phenyl)benzamide: Contains a quinazoline moiety, which imparts different biological activities.

    N-[2-(Cyclopent-1-en-1-yl)phenyl]benzamide: Features a cyclopentene ring instead of the pent-3-en-2-yl group, leading to different chemical reactivity and biological properties.

Uniqueness: N-[2-(Pent-3-en-2-yl)phenyl]benzamide is unique due to the presence of the pent-3-en-2-yl group, which can influence its hydrophobicity, reactivity, and potential biological activities. This structural feature distinguishes it from other benzamides and may contribute to its specific applications in research and industry.

Properties

CAS No.

649558-92-9

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

N-(2-pent-3-en-2-ylphenyl)benzamide

InChI

InChI=1S/C18H19NO/c1-3-9-14(2)16-12-7-8-13-17(16)19-18(20)15-10-5-4-6-11-15/h3-14H,1-2H3,(H,19,20)

InChI Key

ICYWJDOQLXYYNP-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2

Origin of Product

United States

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